Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18097593
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22N2O2 |
|---|---|
| Molecular Weight | 238.33 g/mol |
| IUPAC Name | tert-butyl 4-but-3-yn-2-ylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3 |
| Standard InChI Key | RIYFXIDCOHUEPO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#C)N1CCN(CC1)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a but-3-yn-2-yl side chain. The Boc group enhances steric protection during synthetic workflows, while the alkyne moiety enables participation in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions . The molecular geometry is influenced by the sp-hybridized carbon in the alkyne group, which introduces linearity into the side chain.
Key structural identifiers include:
The tert-butyl group adopts a staggered conformation to minimize steric clashes with the piperazine ring, as observed in crystallographic studies of analogous compounds .
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the tert-butyl group (δ ~1.4 ppm in ) and the alkyne proton (δ ~2.4 ppm). Infrared (IR) spectroscopy shows a sharp absorption band at ~2110 cm, characteristic of the carbon-carbon triple bond . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 238.1676, consistent with the molecular formula .
Crystallographic Analysis
X-ray diffraction studies of structurally related tert-butyl piperazine derivatives reveal monoclinic crystal systems with space group . The piperazine ring typically adopts a chair conformation, with the tert-butyl and alkyne substituents occupying equatorial positions to reduce torsional strain. Key crystallographic parameters include:
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell dimensions | |
| Bond angle (C≡C) | |
| Torsional angle (N-C-C#C) |
These structural insights inform rational design strategies for derivatives with enhanced biological activity.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a modified Bruylants reaction, which involves trapping an iminium intermediate with an alkynyl Grignard reagent . A representative protocol involves:
-
Iminium Formation: Treatment of tert-butyl piperazine-1-carboxylate with ethyl formate in the presence of HCl generates a reactive 1--propylidenepiperazinium intermediate.
-
Nucleophilic Addition: Addition of but-3-yn-2-ylmagnesium bromide to the iminium intermediate at yields the desired product after aqueous workup .
-
Purification: Chromatographic purification on silica gel (hexane:ethyl acetate = 4:1) affords the compound in 68% yield .
This method circumvents steric challenges posed by the tert-butyl group, enabling efficient access to the target molecule.
Applications in Medicinal Chemistry
Drug Development
The compound serves as a precursor to proteolysis-targeting chimeras (PROTACs), where the alkyne enables conjugation to E3 ligase ligands. For example, coupling via click chemistry to thalidomide derivatives has yielded candidates with enhanced degradation efficiency .
Targeted Therapeutics
Structural analogs have shown promise in cancer therapy by inhibiting aberrant signaling pathways. The tert-butyl group improves pharmacokinetic properties by reducing metabolic degradation, as evidenced in preclinical studies of related molecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume